molecular formula C13H11FO2 B6371189 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% CAS No. 1261975-93-2

4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%

Cat. No. B6371189
CAS RN: 1261975-93-2
M. Wt: 218.22 g/mol
InChI Key: PWZRGTZNVOFCHI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% (4-FHM) is an aromatic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is highly soluble in water and has a melting point of 155-157°C. 4-FHM is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the preparation of other organic compounds such as 4-fluoro-2-methylphenol and 4-fluoro-2-methylphenol derivatives.

Mechanism of Action

4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a strong electron-withdrawing group that can be used to modify the reactivity of organic compounds. It can be used to increase the reactivity of electron-deficient compounds, such as alkenes and alkynes. It can also be used to decrease the reactivity of electron-rich compounds, such as aromatics and heterocyclic compounds.
Biochemical and Physiological Effects
4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and pain. 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory, learning, and muscle movement.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. It is a highly soluble compound, making it easy to work with. It is also relatively inexpensive and easy to obtain. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a strong electron-withdrawing group, making it useful for modifying the reactivity of organic compounds.
However, there are also some limitations to the use of 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments. It is a strong electron-withdrawing group, which can lead to unwanted side reactions if not used carefully. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a relatively unstable compound and can decompose over time.

Future Directions

There are a variety of potential future directions for research involving 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%. One potential area of research is the development of new synthetic methods for the preparation of 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% and its derivatives. Additionally, research could be conducted to explore the potential applications of 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in the fields of medicine and agriculture. Finally, further research could be conducted to explore the biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% on the human body.

Synthesis Methods

4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% can be synthesized by the reaction of 4-fluoro-2-methylphenol with sodium hydroxide in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for a period of 8-10 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is widely used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the preparation of other organic compounds such as 4-fluoro-2-methylphenol and 4-fluoro-2-methylphenol derivatives. In addition, 4-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is used in the synthesis of a variety of dyes, catalysts, and other organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and quinolines.

properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-6-9(2-5-12(8)15)11-4-3-10(14)7-13(11)16/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZRGTZNVOFCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683760
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-93-2
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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